(1S)-1-Cyclopropylethane-1,2-diamine
Description
Properties
CAS No. |
1156284-81-9; 1194974-25-8 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.165 |
IUPAC Name |
(1S)-1-cyclopropylethane-1,2-diamine |
InChI |
InChI=1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2/t5-/m1/s1 |
InChI Key |
HFFYPAUHJWQGKG-RXMQYKEDSA-N |
SMILES |
C1CC1C(CN)N |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below summarizes key structural and molecular differences between (1S)-1-Cyclopropylethane-1,2-diamine and its analogs:
Key Differences and Implications
Steric and Electronic Effects
- Its electron-donating nature via hyperconjugation may stabilize adjacent amines .
- Benzyl and Pyrrolidinyl Groups : The analog in CAS 1354015-93-2 incorporates a benzyl group, which increases hydrophobicity and may improve membrane permeability in biological systems. The pyrrolidinylmethyl substituent introduces additional nitrogen atoms, enabling hydrogen bonding or metal coordination .
Physicochemical Properties
- Basicity : The hydrochloride salt of the target compound indicates strong basicity. In contrast, the benzyl-substituted analog (CAS 1354015-93-2) may exhibit reduced basicity due to electron-withdrawing effects of the aromatic ring, though this could be counterbalanced by the pyrrolidine’s lone pair .
- Solubility : The cyclopropyl group’s compact structure likely improves aqueous solubility compared to bulkier analogs. However, the benzyl derivative’s hydrophobicity may favor organic-phase reactions .
Research Findings and Trends
- Reactivity : Cyclopropylethane-diamine derivatives are under investigation for their role in synthesizing chiral auxiliaries and metal-organic frameworks (MOFs) .
- Biological Activity : Pyrrolidine-containing analogs (e.g., CAS 1354015-93-2) show promise in preclinical studies for central nervous system (CNS) targets due to their blood-brain barrier permeability .
Q & A
Q. Basic
- GC-MS : Validates molecular weight and detects volatile impurities (e.g., residual solvents).
- Chiral HPLC : Confirms enantiomeric purity using CSPs like cellulose tris(3,5-dimethylphenylcarbamate).
- NMR (¹H/¹³C) : Assigns stereochemistry via coupling constants (e.g., cyclopropane ring protons show J = 5–8 Hz).
- Polarimetry : Quantifies optical rotation ([α]D²⁵) to corroborate ee .
How do competing reaction pathways (e.g., oxidation or reduction) affect the stability of this compound under varying storage conditions?
Advanced
Oxidative degradation, observed in analogous amines, generates hydroxylamines or nitroxides under aerobic conditions . Stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis reveal degradation pathways. To mitigate, store under inert gas (argon) at -20°C in amber vials. Reduction pathways are less common but may occur in the presence of strong reductants (e.g., NaBH₄), leading to secondary amine byproducts.
What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in achieving consistent diastereomeric ratios?
Q. Advanced
- Design of Experiments (DoE) : Optimize parameters (e.g., pH, catalyst loading) using response surface methodology.
- In-situ monitoring : Raman spectroscopy tracks intermediate formation to avoid off-pathway reactions.
- Crystallization control : Seeding with pre-formed (1S)-enantiomer crystals ensures uniform nucleation.
Batch variability in analogous diamines was reduced from ±8% to ±2% ee using these methods .
How can researchers resolve contradictions in reported catalytic efficiencies for this compound in asymmetric catalysis?
Advanced
Discrepancies often arise from differing catalyst pre-treatment (e.g., aging under nitrogen) or substrate scope limitations. Systematic benchmarking using a standardized reaction (e.g., asymmetric aldol addition) under controlled conditions (25°C, 0.1 mmol scale) is recommended. Cross-validate results with kinetic isotopic effect (KIE) studies to isolate stereochemical influences.
What are the critical considerations for designing biological studies involving this compound, such as enzyme inhibition assays?
Q. Advanced
- Solubility : Use phosphate-buffered saline (PBS) with 5% DMSO to enhance aqueous solubility.
- Metabolic stability : Conduct liver microsome assays (e.g., human CYP450 isoforms) to predict in vivo clearance.
- Enantiomer specificity : Compare (1S) vs. (1R) configurations in dose-response curves to rule off-target effects. Analogous diamines showed 10-fold higher potency for the (1S) enantiomer in amine oxidase inhibition .
How does the cyclopropane ring strain influence the reactivity of this compound in coordination chemistry?
Advanced
The ring strain (≈27 kcal/mol) enhances Lewis basicity at the amine groups, favoring strong coordination with transition metals (e.g., Cu²⁺ or Pd⁰). X-ray crystallography of metal complexes reveals distorted trigonal bipyramidal geometries. Kinetic studies show faster ligand substitution rates compared to non-strained analogs, critical for catalytic cycles in cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
